9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide
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Overview
Description
9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide is a complex organic compound known for its significant pharmacological properties. It is commonly used in the treatment of various neurological disorders due to its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Tetracyclic Core: This step involves the construction of the tetracyclic skeleton through a series of cyclization reactions. Key reagents include methoxy-substituted aromatic compounds and nitrogen-containing heterocycles.
Introduction of Functional Groups: Methoxy and methyl groups are introduced through methylation reactions, often using methyl iodide or dimethyl sulfate.
Oxidation and Reduction Steps: These steps are crucial for adjusting the oxidation state of various parts of the molecule. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Final Cyclization and Purification: The final cyclization step forms the complete tetracyclic structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity while minimizing the production time and cost. Key steps include:
Batch Reactors: Used for initial synthesis steps, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for subsequent steps to enhance efficiency and scalability.
Purification Systems: Advanced chromatography and crystallization techniques are used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule for studying complex organic reactions and mechanisms. Its unique structure makes it an excellent candidate for exploring new synthetic methodologies and reaction pathways.
Biology
In biological research, the compound is studied for its interaction with enzymes and receptors. It serves as a tool for understanding enzyme inhibition and receptor binding, particularly in the context of neurological functions.
Medicine
Medically, the compound is used in the treatment of Alzheimer’s disease and other neurodegenerative disorders. Its ability to inhibit acetylcholinesterase enhances cholinergic transmission in the brain, improving cognitive functions in patients .
Industry
In the industrial sector, the compound is used in the development of pharmaceuticals and as a precursor for synthesizing other biologically active molecules. Its robust chemical properties make it suitable for large-scale production and application.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive functions. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving memory and learning abilities .
Comparison with Similar Compounds
Similar Compounds
Galantamine: Another acetylcholinesterase inhibitor with a similar structure and mechanism of action.
Donepezil: A widely used acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic effects.
Rivastigmine: Another compound used in the treatment of Alzheimer’s disease, with a different mechanism involving both acetylcholinesterase and butyrylcholinesterase inhibition.
Uniqueness
9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide stands out due to its unique tetracyclic structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its specific binding affinity and selectivity for acetylcholinesterase make it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C17H20BrNO3 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide |
InChI |
InChI=1S/C17H19NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,14H,7-10H2,1-2H3;1H |
InChI Key |
CDYBLLXNBATMBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC.Br |
Origin of Product |
United States |
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